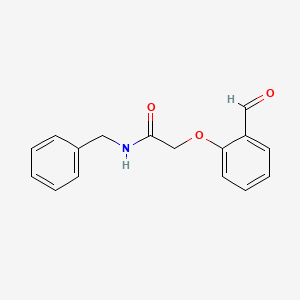

N-benzyl-2-(2-formylphenoxy)acetamide

Description

Overview of Amide-Containing Compounds in Chemical Research

Amide-containing compounds are of paramount importance in the field of chemical research, primarily due to the unique properties of the amide bond. numberanalytics.comnumberanalytics.com This functional group is a cornerstone of biological chemistry, forming the peptide bonds that link amino acids into proteins. organicchemexplained.com In medicinal chemistry, the amide group is a common feature in a vast array of pharmaceutical drugs due to its high stability under physiological conditions and its ability to participate in hydrogen bonding, a key interaction for drug-target binding. numberanalytics.comresearchgate.net

The stability of the amide bond, coupled with its conformational rigidity, makes it a reliable structural component in the design of new molecules with specific biological activities. numberanalytics.com Researchers frequently incorporate the amide functional group into novel compounds to enhance their pharmacokinetic properties. numberanalytics.com The versatility of amides in forming a wide range of structures, from simple small molecules to complex polymers, ensures their continued prominence in synthetic and materials chemistry research. pulsus.com

Contextual Significance of Phenoxyacetamide Derivatives

Phenoxyacetamide derivatives represent a significant class of compounds within chemical research, demonstrating a broad spectrum of biological activities. The phenoxyacetamide core structure is a recognized scaffold in the development of new therapeutic agents. researchgate.net These derivatives have been investigated for a variety of potential applications, including as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. nih.govresearchgate.net

The versatility of the phenoxyacetamide structure allows for extensive chemical modification, enabling researchers to fine-tune the properties of these molecules to enhance their activity and selectivity for specific biological targets. rsc.orgnih.gov The exploration of different substituents on the phenoxy ring and the acetamide (B32628) nitrogen has led to the discovery of compounds with a wide range of pharmacological profiles. nih.gov

Research Landscape for N-benzyl-2-(2-formylphenoxy)acetamide

Specific research focused solely on this compound is not extensively documented in publicly available literature. However, the research landscape can be inferred from studies on compounds with similar structural motifs. The presence of the N-benzyl group in acetamide derivatives has been explored in the context of developing anticonvulsant agents. nih.gov Similarly, the broader class of N-benzyl acetamides has been investigated for various potential biological activities. ontosight.ai

The formyl group on the phenoxy ring is a reactive aldehyde, suggesting that a key area of research for this compound would be its use as an intermediate in the synthesis of more complex molecules. Aldehydes are versatile functional groups that can undergo a wide variety of chemical transformations, allowing for the construction of diverse molecular architectures. Research on a related compound, N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, highlights its utility as a precursor for synthesizing a range of other derivatives. researchgate.net

Academic Research Objectives Pertaining to this compound

The academic research objectives for a compound like this compound would likely be multifaceted, stemming from its combination of functional groups. A primary objective would be to explore its synthetic utility. The aldehyde functionality allows for its use as a building block in the synthesis of a library of new compounds through reactions such as condensations, oxidations, reductions, and multicomponent reactions.

Another key objective would be the investigation of its potential biological activities. Given that phenoxyacetamide and N-benzyl acetamide scaffolds are known to exhibit a range of biological effects, researchers would be interested in screening this compound and its derivatives for various therapeutic properties. researchgate.netnih.gov This could include assays for anticancer, anti-inflammatory, or antimicrobial activity. Furthermore, computational studies, such as molecular docking, could be employed to predict potential biological targets and guide the design of future derivatives with enhanced potency and selectivity. nih.gov

Chemical Compound Information

| Compound Name |

| This compound |

| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide |

Chemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 575448-44-1 chemicalbridge.co.uk |

| Molecular Formula | C16H15NO3 |

| Molecular Weight | 269.29 g/mol |

| MDL Number | MFCD02257566 chemicalbridge.co.uk |

| Exact Mass | 269.10519 chemicalbridge.co.uk |

Properties

IUPAC Name |

N-benzyl-2-(2-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-11-14-8-4-5-9-15(14)20-12-16(19)17-10-13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMGOHZLXNKQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Optimization for N Benzyl 2 2 Formylphenoxy Acetamide

Classical Synthetic Approaches for N-benzyl-2-(2-formylphenoxy)acetamide

Classical synthesis provides the foundational routes to this compound. These methods typically involve a two-step process focusing sequentially on the formation of the ether and amide bonds, or vice-versa. The order of these steps can be strategically chosen based on the stability of intermediates and the availability of starting materials.

Amide Bond Formation Reactions in this compound Synthesis

The formation of the amide bond is a cornerstone of this synthesis, typically involving the reaction of a carboxylic acid derivative with benzylamine (B48309). In the context of synthesizing this compound, the carboxylic acid precursor would be 2-(2-formylphenoxy)acetic acid.

The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures to drive off the water formed. Therefore, the carboxylic acid is often "activated" to facilitate the reaction. Common methods include:

Conversion to Acyl Chloride: 2-(2-formylphenoxy)acetic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 2-(2-formylphenoxy)acetyl chloride. This intermediate readily reacts with benzylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Use of Coupling Reagents: A wide array of coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and amine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

Catalytic Methods: Boric acid has been reported as an effective catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org This method involves heating the reactants in a solvent like toluene (B28343) with a catalytic amount of boric acid, with azeotropic removal of water using a Dean-Stark apparatus. orgsyn.org

The general scheme for this approach is the condensation of 2-(2-formylphenoxy)acetic acid with benzylamine.

| Method | Activating Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Anhydrous solvent, often with a base (e.g., pyridine) | High reactivity, good yields | Harsh reagents, generation of HCl |

| Coupling Reagent | DCC, DIC | Anhydrous organic solvent (e.g., DCM, DMF), room temp. | Mild conditions, high yields | Stoichiometric byproducts can be difficult to remove |

| Catalytic Amidation | Boric Acid | High temperature, azeotropic water removal (e.g., toluene) | Catalytic, atom-economical | Requires high temperatures |

Ether Linkage Synthesis Strategies for this compound (e.g., Williamson Ether Synthesis)

The ether linkage in the target molecule is commonly synthesized via the Williamson ether synthesis. francis-press.commasterorganicchemistry.com This method involves the reaction of a phenoxide with an alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this strategy involves reacting salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with an N-benzyl-2-haloacetamide, such as N-benzyl-2-chloroacetamide.

The key steps of this process are:

Deprotonation: The phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form the more nucleophilic sodium or potassium salt (phenoxide). Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or sodium hydride (NaH). francis-press.comnih.gov

Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of N-benzyl-2-chloroacetamide, displacing the chloride leaving group to form the desired ether linkage. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. francis-press.com Since the reaction follows an SN2 pathway, primary alkyl halides, like the one in N-benzyl-2-chloroacetamide, are ideal substrates as they minimize competing elimination reactions. libretexts.org

A typical procedure involves refluxing a mixture of salicylaldehyde, N-benzyl-2-chloroacetamide, and potassium carbonate in acetonitrile for several hours. nih.gov

| Component | Example | Role in Reaction |

| Phenol (B47542) | Salicylaldehyde | Provides the nucleophilic phenoxide upon deprotonation |

| Alkyl Halide | N-benzyl-2-chloroacetamide | Electrophile; provides the carbon backbone for the ether |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol to form the phenoxide |

| Solvent | Acetonitrile (CH₃CN), DMF | Provides a medium for the reaction; polar aprotic solvents are preferred |

Advanced Synthetic Techniques for this compound

To overcome some of the limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed. Microwave-assisted synthesis and phase-transfer catalysis offer significant improvements in efficiency and yield.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. rsc.org Unlike conventional heating where heat is transferred inefficiently through conduction, microwaves couple directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner products. jchps.com

Both the amide bond formation and the Williamson ether synthesis steps can be accelerated using microwave irradiation. rsc.orgresearchgate.net For instance, the alkylation of an amide, a reaction mechanistically similar to the Williamson synthesis, has been shown to be significantly faster under microwave conditions. researchgate.net In a solvent-free system, the alkylation of N-phenyl-2-phenylacetamide with benzyl (B1604629) chloride in the presence of potassium hydroxide was achieved in minutes under microwave irradiation. researchgate.net This suggests that the synthesis of this compound via the Williamson ether route could be similarly optimized.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Seconds to Minutes researchgate.net |

| Heating Mechanism | Conduction/Convection (surface heating) | Dielectric Heating (bulk heating) |

| Temperature Profile | Gradual, potential for hotspots | Rapid, uniform |

| Yield | Often lower | Often higher jchps.com |

| Side Reactions | More prevalent due to long reaction times | Often reduced |

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). biomedres.us A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the reaction by transporting the nucleophile from the aqueous phase to the organic phase where it can react with the electrophile. biomedres.usresearchgate.net

In the Williamson ether synthesis of this compound, PTC can be particularly effective. The phenoxide of salicylaldehyde can be generated in an aqueous sodium hydroxide solution, while the N-benzyl-2-chloroacetamide remains in an immiscible organic solvent. The PTC catalyst transports the phenoxide anion across the phase boundary into the organic layer to react. This approach avoids the need for expensive, anhydrous polar aprotic solvents and can lead to faster reaction rates and simpler work-up procedures. researchgate.net The benzylation of amides has also been successfully carried out under phase-transfer conditions. researchgate.netresearchgate.net

| Catalyst Type | Examples |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC) researchgate.net |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide |

| Crown Ethers | 18-Crown-6 |

| Cryptands | Kryptofix 222 |

Purification and Crystallization Protocols for this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. A standard purification protocol involves several steps:

Aqueous Work-up: The reaction mixture is typically cooled to room temperature and poured into water. nih.gov The pH may be adjusted to ensure the product is neutral and insoluble. The aqueous phase is then extracted with a suitable water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. nih.govorgsyn.org The combined organic extracts are washed sequentially with water and then a saturated sodium chloride solution (brine) to remove water-soluble impurities. nih.gov

Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water. nih.gov After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator.

Chromatography: The resulting crude residue is often purified by column chromatography on silica (B1680970) gel. nih.gov A solvent system of increasing polarity, commonly a mixture of hexane (B92381) and ethyl acetate, is used as the eluent to separate the target compound from impurities. orgsyn.org The progress of the separation is monitored by thin-layer chromatography (TLC).

Crystallization: To obtain a highly pure, crystalline solid, the product obtained after chromatography can be recrystallized. This involves dissolving the compound in a minimum amount of a hot solvent or solvent mixture (e.g., ethyl acetate and hexane) and allowing it to cool slowly. nih.govresearchgate.net As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.

The final purity of this compound can be assessed using techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Slow Evaporation Solution Growth Techniques

The slow evaporation method is a common technique for obtaining high-quality single crystals suitable for X-ray diffraction studies. This method involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly over a period of time. As the solvent evaporates, the solution becomes supersaturated, leading to the gradual formation of crystals.

For analogous compounds such as N-Benzyl-2-(2,4-dichlorophenoxy)acetamide, crystals have been successfully grown by the slow evaporation of a solution in an ethyl acetate/hexane mixture at room temperature over several days. The choice of solvent is critical and is determined by the solubility of the compound. A good solvent for this technique is one in which the compound is moderately soluble, and the solvent itself is volatile enough to evaporate over a reasonable timeframe.

Table 1: Potential Solvents for Slow Evaporation Solution Growth

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Use |

| Ethyl Acetate | 77.1 | 6.02 | Moderate polarity, good solvating power for similar acetamides. |

| Hexane | 68 | 1.88 | Low polarity, often used as an anti-solvent to induce crystallization. |

| Acetone | 56 | 21 | Higher polarity, can be used for more polar compounds. |

| Dichloromethane | 39.6 | 9.08 | Volatile solvent, useful for rapid crystal growth attempts. |

The optimization of this technique would involve screening various solvents and solvent mixtures, controlling the rate of evaporation by adjusting temperature and the surface area of the container, and ensuring a dust-free environment to prevent nucleation at unwanted sites.

Recrystallization Strategies

Recrystallization is a fundamental purification technique in chemistry that is also used to grow crystals. The process involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

For related compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, crystals have been obtained by recrystallization from a solvent mixture of 90% methanol, 10% water, and 0.1% trifluoroacetic acid. Another example, N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide, was crystallized by cooling a solution of the compound in a mixture of ethyl acetate and hexane.

Table 2: Common Recrystallization Solvent Systems for Acetamides

| Solvent System | Compound Solubility | Impurity Solubility | Key Considerations |

| Methanol/Water | High in hot methanol, low in cold. | Soluble in the mixture. | The ratio of solvents is crucial for optimal crystal yield. |

| Ethyl Acetate/Hexane | High in hot ethyl acetate, low in hexane. | Soluble in the mixture. | Hexane acts as an anti-solvent, inducing precipitation upon cooling. |

| Ethanol (B145695) | Good solubility at high temperatures. | May vary. | A widely used and effective solvent for many organic compounds. |

| Isopropanol | Similar to ethanol. | May vary. | Can be a good alternative if ethanol is too effective a solvent. |

The success of recrystallization depends on selecting an appropriate solvent system where the compound has a steep solubility curve with respect to temperature, while the impurities are either very soluble or insoluble in the chosen solvent. Optimization involves careful control of the cooling rate; slow cooling generally leads to larger and purer crystals. Seeding the solution with a small crystal of the pure compound can also be employed to induce crystallization.

Comprehensive Spectroscopic and Structural Elucidation of N Benzyl 2 2 Formylphenoxy Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR Spectroscopic Characterization of N-benzyl-2-(2-formylphenoxy)acetamide

No specific ¹H NMR data for this compound is available in the public domain.

¹³C NMR Spectroscopic Characterization of this compound

No specific ¹³C NMR data for this compound is available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, DEPT, HSQC, HMBC) for this compound

No specific 2D NMR data for this compound is available in the public domain.

Conformational Analysis via NMR Spectroscopy

No specific conformational analysis studies using NMR spectroscopy for this compound are available in the public domain.

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FTIR) Spectroscopy of this compound

No specific FTIR data for this compound is available in the public domain.

Raman Spectroscopy Investigations

Detailed experimental Raman spectroscopy data for this compound is not extensively available in the current literature. However, analysis of structurally similar compounds, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, reveals characteristic vibrational modes. researchgate.net For such molecules, Raman spectra typically show signals corresponding to C-H stretching of the furan (B31954) and phenyl groups around 3120 cm⁻¹ and 3056 cm⁻¹, respectively. researchgate.net Other expected vibrations would include C=C stretching from the aromatic rings, C=O stretching from the amide group, and various C-N and C-O stretching modes, which are consistent with the functional groups present in this compound. scielo.br

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry confirms the molecular identity of this compound. The compound has a calculated exact mass of 269.10519. chemicalbridge.co.uk This technique is crucial for determining the molecular weight and elemental composition. In electron ionization mass spectrometry (EI-MS), the molecule would be expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the amide bond, the benzylic C-N bond, and the ether linkage, leading to the formation of stable fragments such as the benzyl (B1604629) cation ([C₇H₇]⁺, m/z = 91) and fragments corresponding to the formylphenoxyacetyl moiety.

Single-Crystal X-ray Diffraction (SCXRD) Analysis of this compound

While the specific crystal structure of this compound is not available, extensive analysis of closely related N-benzyl acetamide (B32628) derivatives provides significant insight into its likely solid-state conformation and packing.

Crystal System and Space Group Determination

Based on the crystallographic data of analogous compounds, this compound is expected to crystallize in a centrosymmetric space group. For instance, N-Benzyl-2-(2,4-dichlorophenoxy)acetamide crystallizes in the monoclinic system with the space group P2₁/c. nih.gov Similarly, N-benzylacetamide also adopts a monoclinic system with the P2₁/c space group. researchgate.net Another related compound, N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide, is reported to crystallize in the orthorhombic system. nih.gov It is therefore highly probable that the target compound would adopt one of these common, closely packed crystal systems.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-Benzyl-2-(2,4-dichlorophenoxy)acetamide | Monoclinic | P2₁/c | nih.gov |

| N-benzylacetamide | Monoclinic | P2₁/c | researchgate.net |

| N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide | Orthorhombic | Pbca | nih.gov |

Molecular Geometry and Bond Parameters (Bond Lengths, Bond Angles, Torsion Angles)

The molecular geometry of this compound would be defined by the spatial arrangement of its constituent aromatic rings and the central acetamide linkage. In related structures, the bond lengths and angles are generally within normal ranges. nih.gov A key feature is the dihedral angle between the two aromatic rings (the benzyl ring and the formylphenoxy ring). In N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, this angle is 16.14(12)°, while in N-benzyl-2-(2,4-dichlorophenoxy)acetamide, it is 27.17(11)°. nih.govnih.gov This indicates a non-coplanar arrangement of the rings, which is a common feature in such flexible molecules. The amide group is expected to be planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is anticipated to be dominated by intermolecular hydrogen bonds. The secondary amide group (N-H) is an effective hydrogen bond donor, while the carbonyl oxygen (C=O) of the amide and the formyl group are effective acceptors. In the crystal structures of N-benzyl-2-(2,4-dichlorophenoxy)acetamide and N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, molecules are linked into chains by N—H⋯O hydrogen bonds involving the amide functionality. nih.govnih.gov Similar N—H⋯O interactions are observed in the crystal structure of N-benzylacetamide, forming infinite chains. researchgate.net The presence of the additional formyl group in the target compound provides another potential hydrogen bond acceptor site, possibly leading to more complex two- or three-dimensional networks.

| Compound | Hydrogen Bond Type | Resulting Motif | Reference |

|---|---|---|---|

| N-benzyl-2-(2,4-dichlorophenoxy)acetamide | N—H⋯O | Chains | nih.gov |

| N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide | N—H⋯O | Chains extending along the b-axis | nih.gov |

| N-benzylacetamide | N—H⋯O | Infinite chains | researchgate.net |

Crystallographic Refinement Methodologies and Parameters

Detailed information on the crystallographic refinement for this compound, including data collection methods, software used for structure solution and refinement, and final refinement statistics, is not available in published literature.

Conformational Landscape in the Solid State

An analysis of the solid-state conformation of this compound, which would include a discussion of molecular packing, intermolecular interactions such as hydrogen bonding, and key torsional angles, cannot be provided without the experimentally determined crystal structure.

Advanced Computational and Theoretical Investigations of N Benzyl 2 2 Formylphenoxy Acetamide

Density Functional Theory (DFT) Calculations for N-benzyl-2-(2-formylphenoxy)acetamide

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, providing a theoretical framework for the behavior of this compound.

The first step in most computational studies is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a suitable basis set, the bond lengths, bond angles, and dihedral (torsion) angles of the molecule are calculated. nih.gov

While specific DFT data for this compound is not extensively published, analysis of the closely related compound, 2-(2-formylphenoxy)acetamide, provides insight into the expected structural parameters. researchgate.net The optimization process yields the equilibrium geometry, which is a fundamental prerequisite for calculating other properties like vibrational frequencies and electronic transitions. researchgate.net The electronic structure describes the distribution and energy of electrons within this optimized geometry.

Below is a representative table of theoretical bond lengths, bond angles, and torsion angles for the core structure of 2-(2-formylphenoxy)acetamide, which shares a significant portion of its structure with the target molecule. researchgate.net

| Bond Lengths (Å) | Bond Angles (°) | Torsion Angles (°) | |||

|---|---|---|---|---|---|

| Bond | Theoretical | Angle | Theoretical | Angle | Theoretical* |

| C11-O13 | 1.209 | O13-C11-N12 | 123.453 | O9-C10-C11-N12 | -179.976 |

| C11-N12 | 1.368 | O13-C11-C10 | 123.758 | O9-C10-C11-O13 | 0.012 |

| C10-C11 | 1.539 | N12-C11-C10 | 112.789 | H19-C10-C11-N12 | -59.061 |

| O9-C10 | 1.403 | H20-C10-H19 | 108.783 | H19-C10-C11-O13 | 120.927 |

*Theoretical data for the related compound 2-(2-formylphenoxy)acetamide. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. oaji.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. oaji.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.govnih.gov The energies of these orbitals are also used to calculate quantum chemical descriptors such as ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich phenoxy-acetamide moiety, while the LUMO may be distributed across the aromatic systems.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability; ionization potential. oaji.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability; electron affinity. oaji.net |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different potential values are represented by different colors:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas (e.g., lone pairs on heteroatoms like oxygen) that are susceptible to electrophilic attack. oaji.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas (e.g., hydrogen atoms attached to electronegative atoms) that are favorable for nucleophilic attack. oaji.net

Green: Regions of neutral potential.

For this compound, the MEP map would likely show strong negative potential (red) around the carbonyl oxygen of the amide group and the formyl oxygen. In contrast, the hydrogen atom of the amide (N-H) group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. researchgate.net

Mulliken charge analysis provides a method for estimating the partial atomic charges on each atom within a molecule. benthamdirect.com This calculation helps in understanding the intramolecular charge transfer and the electrostatic interactions between different parts of the molecule. The distribution of charges can influence the molecule's dipole moment, polarizability, and other electronic properties. In the context of this compound, this analysis would quantify the electron-withdrawing effect of the oxygen atoms, showing them to have negative partial charges, while adjacent carbon and hydrogen atoms would carry positive charges.

The following table shows representative Mulliken charge data for the core atoms of the related compound 2-(2-formylphenoxy)acetamide, as determined by DFT calculations. researchgate.net

| Atom | Theoretical Charge (e)* |

|---|---|

| C1 | -0.098 |

| C2 | 0.177 |

| C3 | -0.088 |

| O9 | -0.076 |

| C10 | -0.046 |

| C11 | 0.339 |

| N12 | -0.428 |

| O13 | -0.299 |

*Theoretical data for the related compound 2-(2-formylphenoxy)acetamide. researchgate.net

DFT calculations are highly effective in predicting vibrational and electronic spectra, which can aid in the interpretation of experimental data.

DFT-FTIR: Theoretical calculations of infrared (IR) spectra involve computing the harmonic vibrational frequencies of the molecule. nih.gov These frequencies correspond to specific bond stretching, bending, and torsional motions. By comparing the calculated spectrum with the experimental Fourier-Transform Infrared (FTIR) spectrum, each absorption band can be assigned to a specific vibrational mode. For this compound, key predicted vibrations would include the C=O stretching of the amide and aldehyde groups, N-H stretching and bending, and C-H and C=C stretching of the aromatic rings. researchgate.net

DFT-UV-Vis: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of UV-Visible light. The results provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often characterized as π→π* or n→π* transitions within the aromatic rings and carbonyl groups.

Conformational Energy Landscape Profiling of this compound

This compound possesses several rotatable single bonds, allowing it to adopt multiple spatial arrangements or conformations. Conformational energy landscape profiling is a computational technique used to explore these different conformations and determine their relative stabilities. scielo.brresearchgate.net

Molecular Dynamics Simulations for this compound

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. This technique provides detailed insight into the conformational changes, stability, and intermolecular interactions of a ligand like this compound within a biological system, such as when it is bound to a protein target. By simulating the complex environment, MD can predict the behavior and stability of the ligand-protein complex, offering a dynamic perspective that complements static methods like molecular docking. mdpi.com

While specific molecular dynamics simulation studies focused exclusively on this compound are not extensively detailed in the reviewed literature, the general methodology is well-established for similar small molecules. nih.gov Such a study would typically involve placing the docked complex of this compound and its target protein into a simulated physiological environment. This virtual system includes a water-filled box, counter-ions to neutralize the charge, and is maintained at a specific temperature and pressure to mimic bodily conditions.

The simulation would track the atomic coordinates of the system over a defined period, often on the scale of nanoseconds to microseconds. mdpi.com Analysis of the resulting trajectory would yield critical data on the stability of the binding. Key parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand, and Root Mean Square Fluctuation (RMSF) of individual amino acid residues would be calculated to assess the structural stability and flexibility of the complex. A stable RMSD value over the course of the simulation generally indicates a stable binding of the ligand in the protein's active site. nih.gov These simulations are invaluable for validating docking poses and understanding the dynamic nature of the ligand's interactions. nih.gov

Table 1: Typical Parameters for Molecular Dynamics Simulation Setup

| Parameter | Description | Typical Value/Condition |

| System Setup | The environment created for the simulation. | Solvated in a cubic or triclinic water box (e.g., TIP3P model). |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS, etc. |

| Temperature | The simulated temperature of the system. | Maintained at ~300 K (physiological temperature). |

| Pressure | The simulated pressure of the system. | Maintained at ~1 bar. |

| Simulation Time | The duration for which the system's dynamics are simulated. | 100-200 nanoseconds or longer for stable systems. |

| Analysis Metrics | Key calculations performed on the simulation trajectory. | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA). |

Molecular Docking Studies for this compound Ligand-Target Interactions (Methodological Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves sampling different conformations of the ligand within the active site of the target and scoring them to identify the most favorable binding mode.

In a relevant study on the closely related compound, 2-(2-formylphenoxy)acetamide, molecular docking was employed to investigate its potential antiviral activity against SARS-CoV-2. researchgate.net The methodological aspects of such a study provide a clear framework for how this compound would be investigated. The energetically minimized 3D structure of the ligand, which can be obtained from experimental methods like X-ray crystallography or optimized using theoretical calculations like Density Functional Theory (DFT), serves as the starting point. researchgate.netresearchgate.net

The methodology involves preparing both the ligand and the target protein structures. For the protein, the three-dimensional crystal structure is typically obtained from a public repository like the Protein Data Bank (PDB). researchgate.net Preparation steps include removing non-essential molecules like water and co-crystallized ligands, followed by the addition of polar hydrogen atoms. researchgate.net Software such as AutoDock is commonly used to perform the docking calculations, which involves defining a grid box that encompasses the active site of the target protein. researchgate.netresearchgate.netbenthamdirect.com The software then explores various binding poses of the ligand within this grid and uses a scoring function to rank them based on their predicted binding affinity. The results are visualized and analyzed to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target. researchgate.net

Table 2: Methodological Framework for Molecular Docking Studies

| Step | Description | Software/Tools Used |

| 1. Ligand Preparation | Generation and energy minimization of the 3D structure of this compound. | Gaussian, DFT calculations. researchgate.net |

| 2. Target Selection & Preparation | Obtaining the 3D crystal structure of the target protein and preparing it for docking. | Protein Data Bank (PDB), Accelrys Discovery Studio, Protein Preparation Wizard. researchgate.netabq.org.br |

| 3. Docking Simulation | Running the docking algorithm to predict binding poses and affinities. | AutoDock 4.2. researchgate.netbenthamdirect.com |

| 4. Analysis & Visualization | Analyzing the docking results to identify key interactions and binding modes. | Accelrys Discovery Studio Client 4.1. researchgate.net |

Chemical Reactivity and Derivatization Strategies for N Benzyl 2 2 Formylphenoxy Acetamide

Reactions at the Formyl Group of N-benzyl-2-(2-formylphenoxy)acetamide

The aldehyde functionality is a versatile handle for chemical modification due to the electrophilic nature of its carbonyl carbon and the ability of the formyl proton to be abstracted under certain conditions.

The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(2-carboxyphenoxy)-N-benzylacetamide. This transformation is a fundamental reaction of aldehydes and can be achieved using a variety of common oxidizing agents. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Commonly employed oxidizing agents for this type of transformation include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids, typically in basic or acidic conditions.

Chromium-based reagents: Reagents like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or pyridinium (B92312) chlorochromate (PCC) under specific conditions can effect the oxidation.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, providing a clean conversion to the carboxylate.

Potassium dichromate (K₂Cr₂O₇): Another strong oxidizing agent, usually used in acidic solution.

The resulting carboxylic acid derivative opens up further avenues for derivatization, such as esterification or conversion to an acid chloride, thereby expanding the chemical space accessible from the parent compound.

The carbonyl group of the aldehyde is susceptible to condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction is a cornerstone of synthetic chemistry, allowing for the introduction of a wide array of substituents. The reaction of this compound with a primary amine (R-NH₂) proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding Schiff base. mdpi.com

The formation of these azomethine (-C=N-) linkages is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product. researchgate.net The stability of the resulting Schiff base is often enhanced when the amine component is aromatic. researchgate.net This strategy allows for the synthesis of a library of derivatives by varying the structure of the primary amine used in the condensation.

Table 1: Examples of Primary Amines for Schiff Base Formation

| Reactant Amine | Resulting Schiff Base Substituent (R in -N=CHR') |

| Aniline | Phenyl |

| 4-Methylaniline | 4-Methylphenyl (p-tolyl) |

| Benzylamine (B48309) | Benzyl (B1604629) |

| Ethanolamine | 2-Hydroxyethyl |

These reactions are valuable for creating ligands for metal complexes and for synthesizing compounds with potential biological activities. researchgate.netmdpi.com

The electrophilic carbonyl carbon of the formyl group is a prime target for attack by various nucleophiles. These reactions typically result in the formation of a new carbon-carbon or carbon-heteroatom bond and the conversion of the carbonyl group into a hydroxyl group.

Examples of nucleophilic addition reactions applicable to this compound include:

Grignard Reactions: Addition of organomagnesium halides (R-MgX) results in the formation of secondary alcohols. For example, reaction with methylmagnesium bromide would yield 2-(2-(1-hydroxyethyl)phenoxy)-N-benzylacetamide.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) add to the aldehyde to form secondary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, allowing for the extension of the carbon chain.

Cyanohydrin Formation: Addition of hydrogen cyanide (or a cyanide salt with acid) yields a cyanohydrin, which can be a precursor to α-hydroxy acids and other functional groups.

These reactions provide powerful tools for introducing structural complexity and modifying the electronic and steric properties of the molecule.

Reactions Involving the Amide Moiety of this compound

The amide group, while generally stable, can undergo several important chemical transformations, including hydrolysis and reactions at the nitrogen atom. scielo.br

Amide hydrolysis involves the cleavage of the C-N bond, yielding a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base and typically requires heating. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., heating with dilute HCl), the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (as an ammonium (B1175870) ion) result in the formation of 2-(2-formylphenoxy)acetic acid and benzylammonium chloride. libretexts.orglibretexts.org

Base-Catalyzed (Alkaline) Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the amide carbonyl carbon. libretexts.org This is followed by the elimination of the benzylamide anion, which then deprotonates the newly formed carboxylic acid. The final products are the sodium salt of 2-(2-formylphenoxy)acetic acid and benzylamine. libretexts.org The amide functional group is known for its structural rigidity and resistance to hydrolysis, which is a key feature in the backbone of peptides and proteins. scielo.br

The nitrogen atom of the secondary amide in this compound can act as a nucleophile, particularly after deprotonation with a suitable base. This allows for the introduction of alkyl or acyl groups.

N-Alkylation: The reaction of the amide with an alkylating agent, such as an alkyl halide (e.g., benzyl chloride), in the presence of a strong base like powdered potassium hydroxide (KOH), can lead to the formation of a tertiary amide. researchgate.net The reaction proceeds via the formation of an amidate anion, which then displaces the halide from the alkylating agent. The reactivity in such alkylations can be influenced by steric and electronic effects of the substituents on the amide. researchgate.net Phase-transfer catalysts are sometimes employed to facilitate these reactions. researchgate.net

N-Acylation: The introduction of an acyl group can be achieved by reacting the amide with an acylating agent like an acid anhydride (B1165640) or an acyl chloride. For instance, reacting an N-benzyl amine with acetic anhydride is an efficient method for producing the corresponding N-benzyl acetamide (B32628). scielo.br Similarly, this compound could potentially be N-acylated to form an N-acyl-N-benzyl amide derivative, further diversifying the molecular structure. Enzymatic methods have also been explored for the synthesis of N-benzyl carboxamides from benzylamine and corresponding acids, demonstrating alternative routes to acylated products. nih.gov

Table 2: Summary of Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Formyl | Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid |

| Formyl | Schiff Base Formation | R-NH₂, acid catalyst | Imine (Schiff Base) |

| Formyl | Nucleophilic Addition | Grignard reagents, Wittig reagents | Secondary Alcohol, Alkene |

| Amide | Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid + Ammonium Salt |

| Amide | Hydrolysis (Basic) | OH⁻, heat | Carboxylate Salt + Amine |

| Amide | N-Alkylation | R-X, Base (e.g., KOH) | Tertiary Amide |

| Amide | N-Acylation | Acyl chloride, Acetic anhydride | N-Acyl Amide |

Coordination with Metal Centers

The this compound molecule is a versatile precursor for designing multidentate ligands, primarily through the chemical modification of its aldehyde group. The formyl moiety can readily undergo condensation reactions with primary amines to form Schiff base ligands. These ligands, containing an imine (-C=N-) group, possess donor atoms such as nitrogen and oxygen, making them excellent chelating agents for a wide range of metal ions. ajgreenchem.com

The coordination behavior of Schiff base ligands derived from precursors similar to this compound has been extensively studied. Typically, the imine nitrogen and the phenoxy oxygen atoms, along with other donor atoms from the amine component, coordinate to the metal center. This chelation can lead to the formation of stable transition metal complexes with diverse geometries. mdpi.comscirp.org For instance, reactions with various metal(II) salts such as Co(II), Ni(II), Cu(II), and Zn(II) often result in the formation of tetrahedral, square planar, or octahedral complexes, depending on the metal ion and the specific ligand structure. ajgreenchem.com

A notable example involves ligands derived from (2-formylphenoxy)acetic acid, which shares the core structure of the target molecule. Condensation with different diamines yields hexadentate Schiff base ligands that form mononuclear Co(II) complexes. These complexes have been shown to adopt a rare trigonal prismatic geometry. rsc.org This suggests that derivatives of this compound could also serve as scaffolds for novel coordination geometries. The resulting metal complexes often exhibit interesting magnetic and spectroscopic properties, with potential applications in catalysis and materials science. rsc.orgbiointerfaceresearch.com

Table 1: Examples of Metal Complex Geometries with Related Schiff Base Ligands

| Metal Ion | Ligand Type | Coordination Number | Typical Geometry |

|---|---|---|---|

| Co(II) | Tetradentate | 4 | Tetrahedral |

| Ni(II) | Tetradentate | 4 | Square Planar |

| Cu(II) | Tetradentate | 4 | Square Planar |

| Zn(II) | Tetradentate | 4 | Tetrahedral |

| Fe(III) | Hexadentate | 6 | Octahedral |

Functionalization of Aromatic Rings in this compound

The two aromatic rings within this compound—the phenoxy ring and the benzyl ring—offer distinct opportunities for functionalization through various organic reactions.

Electrophilic Aromatic Substitution Reactions

The phenoxy ring is substituted with an activating alkoxy group (-O-CH₂CONH-) and a deactivating formyl group (-CHO). The powerful ortho-, para-directing effect of the ether oxygen and the meta-directing effect of the aldehyde group create a complex reactivity pattern. Electrophilic attack is most likely to occur at the positions ortho and para to the ether linkage, though the steric hindrance and deactivating nature of the adjacent formyl group must be considered.

Conversely, the benzyl ring is a simple monosubstituted benzene (B151609) ring, activated by the alkyl substituent (-CH₂-). It will direct incoming electrophiles to the ortho and para positions. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation could be employed to introduce functional groups onto either ring, with reaction conditions dictating the selectivity. For instance, milder conditions might favor substitution on the more activated phenoxy ring, while more forcing conditions could lead to substitution on the benzyl ring as well.

Palladium-Catalyzed Cross-Coupling Reactions (as a general strategy for aryl modifications)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com To utilize this strategy for modifying this compound, a preliminary functionalization step is required to introduce a suitable coupling partner, typically a halide (Br, I) or a triflate group, onto one of the aromatic rings. This can be achieved via the electrophilic aromatic substitution reactions described previously.

Once the halogenated derivative is synthesized, a variety of cross-coupling reactions can be performed:

Suzuki Coupling: Reaction with an organoboron reagent to form a new C-C bond, useful for creating biaryl structures.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkyne moiety.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

This two-step approach of halogenation followed by palladium-catalyzed cross-coupling provides a versatile and powerful platform for the extensive modification of the aryl scaffolds within this compound, enabling the synthesis of a vast library of complex derivatives. nih.govorganic-chemistry.org

Synthesis of Novel this compound Derivatives and Analogues

The synthesis of novel derivatives can be systematically approached by modifying the benzyl and phenoxy moieties of the parent compound.

Structural Modifications on the Benzyl Moiety

Analogues with different substituents on the benzyl ring can be readily synthesized by employing substituted benzylamines in the initial amidation step of the synthesis. For example, reacting 2-(2-formylphenoxy)acetyl chloride with various substituted benzylamines (e.g., 4-fluorobenzylamine, 4-methoxybenzylamine) would yield the corresponding N-(substituted-benzyl) derivatives.

Table 2: Examples of this compound Analogues with Modified Benzyl Moieties

| Benzylamine Precursor | Benzyl Moiety Substituent | Potential Effect |

|---|---|---|

| 4-Fluorobenzylamine | 4-Fluoro | Inductive electron withdrawal |

| 4-Methylbenzylamine | 4-Methyl | Inductive electron donation, increased lipophilicity |

| 4-Methoxybenzylamine | 4-Methoxy | Mesomeric electron donation |

Substituent Effects on the Phenoxy Ring

Modifications to the phenoxy ring are typically achieved by starting with a substituted 2-formylphenol (salicylaldehyde) derivative. The Williamson ether synthesis, a common method for preparing such compounds, involves reacting a substituted 2-formylphenol with N-benzyl-2-chloroacetamide. nih.gov

Introducing substituents onto the phenoxy ring can have profound effects on the molecule's properties. Electron-withdrawing groups (e.g., -Cl, -NO₂) can increase the acidity of the phenolic proton in the precursor and enhance the electrophilicity of the formyl carbon. nih.gov Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) would have the opposite effect. These modifications can influence the coordination chemistry of the resulting Schiff base ligands and the reactivity of the molecule in further synthetic transformations.

Table 3: Examples of this compound Analogues with Modified Phenoxy Rings

| Phenol (B47542) Precursor | Phenoxy Ring Substituent | Potential Effect |

|---|---|---|

| 2-Formyl-4-chlorophenol | 4-Chloro | Inductive electron withdrawal |

| 2-Formyl-4-methylphenol | 4-Methyl | Inductive electron donation |

| 2-Formyl-4-nitrophenol | 4-Nitro | Strong mesomeric and inductive withdrawal |

Modification of the Acetamide Linker

The acetamide linker in this compound, specifically the -C(O)CH₂NH- moiety, presents several opportunities for chemical modification to alter the compound's physicochemical properties and biological activity. The reactivity of this linker is primarily centered on the amide nitrogen, the carbonyl group, and the α-carbon (the methylene (B1212753) group adjacent to the carbonyl). Derivatization strategies can therefore target these specific sites.

N-Alkylation and N-Acylation

The secondary amide nitrogen in the acetamide linker possesses a lone pair of electrons and an acidic proton, allowing it to act as a nucleophile. Under basic conditions, deprotonation of the amide nitrogen enhances its nucleophilicity, facilitating reactions with various electrophiles.

Research on analogous N-substituted-2-phenylacetamides has shown that the nitrogen atom can be successfully alkylated. researchgate.netsemanticscholar.org For instance, the benzylation of N-benzyl-2-phenylacetamide with benzyl chloride in the presence of a strong base like powdered potassium hydroxide yields the corresponding N,N-dibenzyl derivative. researchgate.net This reaction proceeds via the formation of an amide anion, which then attacks the alkyl halide. This suggests that this compound could be similarly derivatized at the nitrogen position with a variety of alkylating agents (e.g., methyl iodide, ethyl bromide) to introduce diverse substituents.

The general scheme for N-alkylation is as follows:

Deprotonation of the amide with a suitable base (e.g., KOH, NaH).

Nucleophilic attack of the resulting anion on an alkyl halide (R-X).

These reactions can sometimes be performed under phase-transfer catalysis conditions to improve yields and facilitate the reaction between the aqueous and organic phases. researchgate.netsemanticscholar.org Besides alkylation, N-acylation is also a feasible modification, introducing a second acyl group to form an imide derivative, which could alter the hydrogen bonding capacity and steric profile of the molecule.

Reactions at the α-Carbon (Active Methylene Group)

The methylene group positioned between the phenoxy group and the amide carbonyl is an active methylene group. The protons on this α-carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for deprotonation by a strong base to form a carbanion (enolate). This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions.

Studies on related acetamides have noted the potential for C-alkylation at this position, which competes with N-alkylation depending on the reaction conditions. researchgate.netsemanticscholar.org The choice of solvent, temperature, and base can influence the selectivity between N- and C-alkylation. Nonpolar solvents and higher temperatures tend to favor N-alkylation. researchgate.net

Potential modifications at the α-carbon include:

Alkylation: Reaction of the enolate with alkyl halides to introduce alkyl chains. For example, reacting the parent compound with a base like lithium diisopropylamide (LDA) followed by methyl iodide could yield N-benzyl-2-(2-formylphenoxy)propanamide.

Aldol (B89426) Condensation: The enolate can react with aldehydes or ketones. Given that the parent molecule already contains a formyl group, intramolecular aldol condensation could be a possibility under certain conditions, leading to cyclic structures. Intermolecular condensations with other aldehydes are also a viable synthetic route.

Reduction of the Amide Carbonyl

The carbonyl group of the acetamide linker can be reduced to a methylene group, thereby converting the amide into an amine. This transformation fundamentally alters the structure and electronic properties of the linker, removing the planar, resonance-stabilized amide bond and introducing a more flexible and basic secondary amine linkage.

A common and effective reagent for this type of reduction is lithium aluminum hydride (LiAlH₄). The reaction typically involves refluxing the amide with an excess of LiAlH₄ in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to quench the excess reagent and hydrolyze the intermediate aluminum complexes. The expected product from the reduction of this compound would be N-benzyl-2-(2-formylphenoxy)ethanamine. Care must be taken as the formyl group on the phenoxy ring would also be susceptible to reduction to a hydroxymethyl group under these conditions.

Hydrolysis of the Amide Bond

The amide bond, while generally stable, can be cleaved through hydrolysis under acidic or basic conditions, or enzymatically. This reaction breaks the acetamide linker, reverting the molecule to its constituent carboxylic acid and amine precursors.

Acid-catalyzed hydrolysis: This typically requires heating the amide in the presence of a strong mineral acid (e.g., HCl, H₂SO₄). The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.

Base-catalyzed hydrolysis: This involves heating the amide with a strong base (e.g., NaOH). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This method is often irreversible as the final step produces a carboxylate salt.

Enzymatic hydrolysis: Specific enzymes, such as amidases, can catalyze the hydrolysis of amide bonds under mild, physiological conditions. researchgate.net

While hydrolysis represents a degradation of the parent molecule, it is a key chemical property of the acetamide linker and can be a useful synthetic step for creating derivatives from the resulting 2-(2-formylphenoxy)acetic acid or benzylamine.

The following table summarizes the potential derivatization strategies for the acetamide linker of this compound.

| Reaction Type | Target Site | Reagents & Conditions | Potential Product Structure | Reference |

| N-Alkylation | Amide Nitrogen | 1. Base (e.g., KOH, NaH) 2. Alkyl Halide (R-X) | N-alkyl-N-benzyl-2-(2-formylphenoxy)acetamide | researchgate.net |

| C-Alkylation | α-Carbon | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | N-benzyl-2-(2-formylphenoxy)-alkanamide | semanticscholar.org |

| Reduction | Carbonyl Carbon | LiAlH₄ in THF, reflux | N-benzyl-2-(2-formylphenoxy)ethanamine | General Knowledge |

| Hydrolysis | Amide Bond | H₃O⁺ or OH⁻, heat | 2-(2-formylphenoxy)acetic acid and benzylamine | researchgate.net |

Coordination Chemistry and Potential Advanced Material Applications of N Benzyl 2 2 Formylphenoxy Acetamide

Supramolecular Architectures Involving N-benzyl-2-(2-formylphenoxy)acetamide

While specific studies on the supramolecular chemistry of this compound are not available, the structural motifs present in the molecule, particularly the N-benzylacetamide group, allow for well-understood, non-covalent interactions that can direct the formation of ordered assemblies.

Hydrogen Bonding Directed Assemblies

The N-benzylacetamide moiety is a classic functional group known to participate in robust and predictable hydrogen bonding. researchgate.net In the solid state, secondary amides of this type consistently form intermolecular N—H⋯O hydrogen bonds, which act as a primary driving force in their crystal packing. nih.govnih.gov The amide proton (N-H) serves as the hydrogen bond donor, while the carbonyl oxygen (C=O) acts as the acceptor. researchgate.net

This interaction typically leads to the formation of infinite one-dimensional chains or tapes. researchgate.netnih.gov In the crystal structures of closely related compounds, such as N-benzylacetamide and N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide, molecules are linked head-to-tail via these N—H⋯O bonds, creating extended supramolecular chains. researchgate.netnih.gov For this compound, it is highly probable that this same N—H⋯O hydrogen bonding pattern would be a dominant feature of its solid-state structure, directing the molecules into similar chain-like assemblies. The presence of the ether and formyl oxygen atoms could potentially introduce additional, weaker C—H⋯O interactions, further stabilizing the crystal lattice, but the N—H⋯O bond would be expected to be the primary supramolecular synthon.

Below is a table summarizing typical hydrogen bond geometries found in the crystal structures of related N-benzylacetamide compounds, which illustrates the consistency of this interaction.

| Compound Name | Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif |

| N-Benzylacetamide researchgate.net | N1—H1N···O1 | 2.906 (1) | 2.02 (1) | 168.7 (9) | Infinite Chains |

| N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide nih.gov | N—H⋯O | - | - | - | Chains |

| N-Benzyl-2-(2,4-dichlorophenoxy)acetamide nih.gov | N—H⋯O | - | - | - | Chains |

| N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide researchgate.net | N—H⋯O, O—H⋯O | - | - | - | Intermolecular links |

Lack of Specific Research Data on this compound Limits Detailed Analysis of its Coordination Chemistry and Material Applications

A thorough review of available scientific literature and chemical databases reveals a significant gap in the specific research concerning the chemical compound this compound. While the synthesis and properties of related acetamide (B32628) derivatives have been documented, detailed experimental or theoretical studies focusing on the coordination chemistry, pi-pi stacking interactions, and advanced material applications of this compound are not presently available. This absence of specific data precludes a detailed discussion and the generation of data tables as requested.

The exploration of a compound's potential in coordination chemistry typically involves studies of its interactions with various metal ions. Such research would elucidate the formation of metal complexes, their stoichiometry, and their structural and electronic properties. However, no such studies have been published for this compound.

Similarly, the analysis of pi-pi stacking interactions requires crystallographic data or computational modeling to determine the spatial arrangement of the aromatic rings within the crystal lattice or in molecular aggregates. These interactions are crucial in understanding the supramolecular chemistry of a compound and can influence its physical properties. For this compound, the necessary crystallographic information to detail these interactions is not available in the public domain.

Furthermore, the application of a compound in advanced materials science, including its use in functional organic materials or organic electronics, is contingent upon the understanding of its structural, electronic, and photophysical properties. Without foundational research into these aspects of this compound, any discussion of its role in these fields would be purely speculative.

While research exists for analogous compounds, the strict focus on this compound as per the instructions prevents the inclusion of such related but distinct information. The scientific community has yet to publish dedicated research that would provide the specific findings required to populate the outlined sections. Therefore, a detailed and scientifically accurate article on the coordination chemistry and potential advanced material applications of this compound cannot be generated at this time. Further experimental and theoretical investigations are necessary to elucidate the properties and potential applications of this specific chemical compound.

Emerging Research Directions and Methodological Advancements for N Benzyl 2 2 Formylphenoxy Acetamide

Advanced Spectroscopic Methodologies for N-benzyl-2-(2-formylphenoxy)acetamide Characterization

While conventional spectroscopic methods have been foundational, the complexity of this compound necessitates the application of more advanced techniques to fully elucidate its properties, particularly in the solid state and on ultrafast timescales.

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy offers a powerful, non-destructive method for characterizing the atomic-level structure of crystalline and amorphous solids. For this compound, SSNMR can provide critical data unobtainable by solution-state NMR or X-ray diffraction alone. Key applications would include the identification and characterization of polymorphs, which can exhibit different physical properties. Furthermore, SSNMR can probe intermolecular interactions, such as hydrogen bonding, and provide detailed information about molecular packing in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are instrumental in obtaining high-resolution spectra for nuclei like ¹³C and ¹⁵N.

Polymorphism Analysis : Distinguishing between different crystalline forms by identifying variations in chemical shifts.

Conformational Details : Determining torsion angles and the conformation of the benzyl (B1604629) and phenoxy groups within the solid matrix.

Intermolecular Interactions : Probing proximities between atoms in adjacent molecules to understand crystal packing forces.

Table 1: Illustrative Solid-State ¹³C NMR Chemical Shifts for a Hypothetical Polymorph of this compound This table is an example of the type of data generated from SSNMR analysis and is not based on published experimental results for this specific compound.

| Carbon Atom | Hypothetical Chemical Shift (ppm) - Polymorph A | Hypothetical Chemical Shift (ppm) - Polymorph B |

|---|---|---|

| Aldehyde (C=O) | 191.5 | 193.2 |

| Amide (C=O) | 170.8 | 170.1 |

| Benzyl CH₂ | 44.2 | 45.0 |

| Ether O-CH₂ | 68.1 | 67.5 |

| Aromatic C-O | 158.9 | 159.4 |

Ultrafast spectroscopy techniques, such as transient absorption and two-dimensional infrared (2D-IR) spectroscopy, operate on femtosecond to picosecond timescales. These methods are ideal for studying the dynamic processes within this compound, such as vibrational energy transfer, conformational changes, and photochemical reactions. For instance, upon photoexcitation, these techniques could track the energy dissipation pathways and identify any transient species formed, providing a detailed picture of the molecule's photophysics and photochemistry.

Computational Innovations in this compound Studies

Computational chemistry provides a powerful lens for interpreting experimental data and predicting molecular behavior. Recent innovations are enabling more accurate and comprehensive theoretical studies of molecules like this compound.

Machine learning (ML) is emerging as a transformative tool in materials and chemical sciences. researchgate.netnih.gov For this compound, ML models can be trained on datasets of related compounds to predict a wide range of properties. By converting the molecular structure into numerical descriptors (fingerprints), algorithms can establish complex structure-property relationships. This approach could rapidly screen for potential biological activities, predict solubility in various solvents, or estimate spectroscopic signatures, thereby accelerating the research and development cycle.

Table 2: Example of Molecular Descriptors and a Machine Learning-Predicted Property for this compound This table is a conceptual illustration of an ML model's input and output.

| Molecular Descriptor | Value | Predicted Property |

|---|---|---|

| Molecular Weight | 269.29 | Predicted Aqueous Solubility (logS) |

| LogP | 2.58 | -3.5 |

| Number of H-Bond Donors | 1 | |

| Number of H-Bond Acceptors | 3 | |

| Polar Surface Area | 56.5 Ų |

While static quantum chemical calculations like Density Functional Theory (DFT) can predict stable conformations and electronic structures, ab initio molecular dynamics (AIMD) simulations provide a way to study the dynamic evolution of the system over time. researchgate.net AIMD allows researchers to simulate the motion of atoms and the breaking and forming of bonds based on first-principles quantum mechanics. For this compound, AIMD could be used to simulate its conformational dynamics in solution, explore its interaction with solvent molecules, and investigate potential reaction pathways with a high level of theoretical accuracy.

Synergistic Integration of Experimental and Theoretical Approaches in this compound Research

The most profound understanding of this compound will come from the synergistic integration of advanced experimental and computational methods. nih.gov This combined strategy has proven highly effective for structurally related molecules. scielo.brresearchgate.net For example, experimentally obtained NMR or IR spectra can be compared with spectra predicted by DFT calculations to confirm structural assignments and understand the underlying vibrational modes. researchgate.net Similarly, AIMD simulations can provide a dynamic model that explains the results of ultrafast spectroscopy experiments. This iterative feedback loop, where experiments validate theoretical models and theory provides a framework for interpreting experimental data, is crucial for tackling complex scientific questions related to the compound's function and behavior.

Future Prospects and Uncharted Research Avenues for this compound

The absence of dedicated research on this compound means that its future prospects are entirely uncharted, offering a blank slate for chemical and biological investigation. Based on the functional groups present in the molecule—a formyl (aldehyde) group, a phenoxy ring, an acetamide (B32628) linkage, and a benzyl group—several potential research avenues can be proposed:

Coordination Chemistry: The presence of oxygen and nitrogen donor atoms suggests that the compound could act as a ligand for various metal ions, leading to the synthesis of novel coordination complexes with potential applications in catalysis, materials science, or as imaging agents.

Medicinal Chemistry: The aldehyde functionality is a reactive handle that can be used to synthesize a variety of derivatives, such as Schiff bases, hydrazones, or oximes. These derivatives could be screened for a wide range of biological activities, including antimicrobial, anticancer, or anti-inflammatory properties. The acetamide scaffold itself is a common feature in many pharmacologically active molecules.

Supramolecular Chemistry: The potential for hydrogen bonding via the amide N-H group and carbonyl oxygen, along with possible π-π stacking interactions from the aromatic rings, makes this compound a candidate for studies in crystal engineering and the formation of supramolecular assemblies.

Organic Synthesis: The aldehyde group can participate in numerous organic reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, making this compound a potentially useful intermediate for the synthesis of more complex molecular architectures.

Methodological advancements for this compound would first need to focus on establishing and optimizing its synthesis and purification. Following this, a systematic characterization using modern analytical techniques would be essential. This would include:

Spectroscopic Analysis: Detailed analysis using 1H NMR, 13C NMR, IR, and mass spectrometry to confirm the molecular structure.

Crystallographic Studies: Single-crystal X-ray diffraction to determine its three-dimensional structure and intermolecular interactions in the solid state.

Computational Modeling: DFT calculations to understand its electronic structure, reactivity, and potential interaction with biological targets.

Until such fundamental research is conducted and published, any discussion of emerging research directions remains speculative. The scientific community currently lacks the foundational data necessary to build a robust research program around this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.